

# A Comparative Guide to Modern Synthetic Routes for Terminal Alkynes

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## Compound of Interest

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The synthesis of terminal alkynes is a cornerstone of modern organic chemistry, providing essential building blocks for pharmaceuticals, natural products, and advanced materials. For researchers, scientists, and drug development professionals, selecting the optimal synthetic strategy is crucial for efficiency and yield. This guide provides an objective comparison of four prevalent methods for terminal alkyne synthesis: the Corey-Fuchs reaction, the Seyferth-Gilbert homologation, dehydrohalogenation of dihalides, and the Sonogashira coupling, supported by experimental data and detailed protocols.

## Performance Comparison of Synthetic Methods

The choice of method for synthesizing terminal alkynes depends on various factors, including the starting material, functional group tolerance, scalability, and desired purity. The following table summarizes quantitative data from representative examples for each of the four main strategies.

Method	Starting Material	Reagents	Product	Yield (%)	Reference
Corey-Fuchs Reaction	Benzaldehyde	1. PPh <sub>3</sub> , CBr <sub>4</sub> in DCM; 2. n-BuLi in THF	Phenylacetylene	82 (step 1), 88 (step 2)	J. Org. Chem. 2018, 83, 2018[1]
3-(2-furyl)acrolein	1. CBr <sub>4</sub> , PPh <sub>3</sub> in DCM; 2. n-BuLi	3-(2-furyl)-1-propyne	86 (overall)	Org. Lett. 2016, 18, 4444-4447[2]	
Indole-3-carbaldehyde (N-Ts)	1. CBr <sub>4</sub> , PPh <sub>3</sub> ; 2. n-BuLi	3-ethynyl-1-tosylindole	62 (overall)	J. Med. Chem. 2017, 60, 8583-8605[2]	
Seyferth-Gilbert Homologation	Aromatic Aldehyde	Bestmann-Ohira reagent, K <sub>2</sub> CO <sub>3</sub> , MeOH	Arylacetylene	>80 (typical)	Org. Lett. 2005, 7, 5087-5090[3]
Aldehyde	Bestmann-Ohira reagent, K <sub>2</sub> CO <sub>3</sub> , MeOH	Terminal Alkyne	84	J. Am. Chem. Soc. 2021, 143, 16394[4]	
Dehydrohalogenation	1,2-Dichloropropane	NaNH <sub>2</sub> in liquid NH <sub>3</sub>	Propyne	-	JoVE (2022) [5]
2,2-Dichloropropane	NaNH <sub>2</sub> in liquid NH <sub>3</sub>	Propyne	-	JoVE (2022) [5]	
Sonogashira Coupling	4-Iodotoluene	Trimethylsilyl acetylene, Pd(PPh <sub>3</sub> ) <sub>2</sub> Cl <sub>2</sub> , CuI, Et <sub>3</sub> N	4-((Trimethylsilyl)ethynyl)toluene	95	Scribd[6]

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Aryl Halide	Terminal			
	Alkyne,			
	Pd(PPh <sub>3</sub> ) <sub>2</sub> Cl <sub>2</sub> ,	Aryl-		Org. Lett.
	CuI,	substituted	89	2020, 22,
	Diisopropyla	Alkyne		265[7]
	mine in THF			

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## Experimental Protocols

Detailed methodologies for the key reactions are provided below to facilitate replication and adaptation.

### Corey-Fuchs Reaction Protocol

This two-step procedure converts an aldehyde to a terminal alkyne via a dibromoalkene intermediate.[1]

#### Step 1: Synthesis of the Dibromoolefin

- To a solution of triphenylphosphine (3.0 eq) in dry dichloromethane (DCM, 153 mL) cooled to 0 °C under an argon atmosphere, add carbon tetrabromide (1.5 eq).
- Stir the resulting mixture at 0 °C for 15 minutes.
- Add a solution of the benzaldehyde (15.29 mmol, 1.0 eq) in dry DCM (8 mL) to the reaction mixture.
- Allow the reaction to stir at room temperature overnight.
- Triturate the mixture with cold hexanes and filter to remove excess triphenylphosphine.
- Concentrate the filtrate and purify the residue by silica gel chromatography to yield the dibromoolefin product (82% yield).[1]

#### Step 2: Synthesis of the Terminal Alkyne

- Dissolve the dibromoolefin (9.43 mmol, 1.0 eq) in dry tetrahydrofuran (THF, 16.00 mL) under an argon atmosphere and cool to  $-78\text{ }^{\circ}\text{C}$ .
- Add a solution of n-butyllithium (2.5 M, 1.9 eq) dropwise.
- Stir the solution for 20 minutes at  $-78\text{ }^{\circ}\text{C}$ .
- For carboxylation, add crushed solid carbon dioxide (10.0 eq) at once.
- Allow the mixture to warm gradually to room temperature before pouring it into water.
- Add a 1:1 mixture of ethyl acetate/hexanes.
- Acidify the aqueous layer to pH 2 with 6.0 N HCl and extract with ethyl acetate.
- Combine the organic layers, dry over  $\text{MgSO}_4$ , and concentrate to obtain the propiolic acid (88% yield). For the terminal alkyne, a simple aqueous quench is performed.[\[1\]](#)

## Seyferth-Gilbert Homologation Protocol (Ohira-Bestmann Modification)

This one-pot method is particularly useful for base-sensitive aldehydes.[\[4\]](#)

- Cool a mixture of potassium ethoxide (3.2 eq) in THF (500 mL) to  $-78\text{ }^{\circ}\text{C}$ .
- Add a solution of the Bestmann-Ohira reagent (3.6 eq) in THF (120 mL).
- Stir the reaction mixture at  $-78\text{ }^{\circ}\text{C}$  for 25 minutes after the addition is complete.
- Add a solution of the aldehyde (25.8 mmol, 1.0 eq) in THF (70 mL) to the reaction mixture via cannula transfer.
- Stir the mixture at  $-78\text{ }^{\circ}\text{C}$  for 1 hour after the addition is complete.
- Remove the cold bath and quench the reaction with a saturated aqueous  $\text{NH}_4\text{Cl}$  solution.
- Dilute the mixture with hexanes.

- Separate the biphasic mixture and wash the aqueous extracts with a 5:1 hexanes:Et<sub>2</sub>O solution.
- Combine all organic extracts, wash with brine, and dry over Na<sub>2</sub>SO<sub>4</sub>.
- Concentrate the dried extracts to obtain a crude residue, which is then purified via flash column chromatography to afford the alkyne (84% yield).<sup>[4]</sup>

## Dehydrohalogenation of a Dihalide Protocol

This classical method involves the elimination of two equivalents of hydrogen halide from a vicinal or geminal dihalide.<sup>[5]</sup>

- In a flask equipped for low-temperature reaction, condense liquid ammonia.
- Add sodium amide (at least two equivalents for internal alkynes, three for terminal alkynes) in portions.
- Add the vicinal or geminal dihalide dropwise to the stirred sodium amide suspension.
- Stir the reaction for several hours at the temperature of liquid ammonia.
- For terminal alkynes, after the initial reaction, add a proton source (e.g., water or aqueous ammonium chloride) to protonate the acetylide anion.
- Allow the ammonia to evaporate, and then extract the product with an appropriate organic solvent.
- Wash the organic layer with water and brine, dry over an anhydrous salt, and purify by distillation or chromatography.

## Sonogashira Coupling Protocol

This palladium- and copper-catalyzed cross-coupling reaction is a powerful tool for forming C(sp<sup>2</sup>)-C(sp) bonds.<sup>[7]</sup>

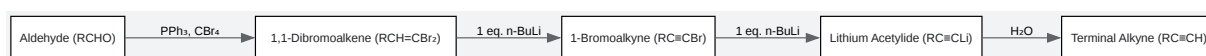
- To a solution of the aryl halide (0.81 mmol, 1.0 eq) in THF (5 mL) at room temperature, sequentially add Pd(PPh<sub>3</sub>)<sub>2</sub>Cl<sub>2</sub> (0.05 eq), CuI (0.025 eq), diisopropylamine (7.0 eq), and the

terminal alkyne (1.1 eq).

- Stir the reaction for 3 hours.
- Dilute the reaction mixture with Et<sub>2</sub>O and filter through a pad of Celite®, washing with Et<sub>2</sub>O.
- Wash the filtrate with saturated aqueous NH<sub>4</sub>Cl, saturated aqueous NaHCO<sub>3</sub>, and brine.
- Dry the organic layer over anhydrous Na<sub>2</sub>SO<sub>4</sub> and concentrate in vacuo.
- Purify the residue by flash column chromatography on silica gel to afford the coupled product (89% yield).<sup>[7]</sup>

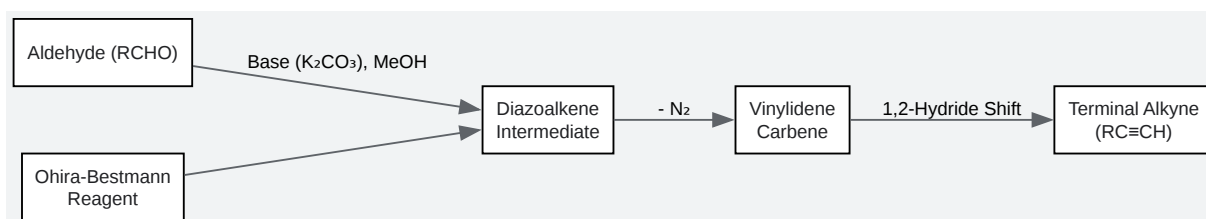
## Reaction Pathways and Mechanisms

The following diagrams, generated using the DOT language, illustrate the fundamental transformations and catalytic cycles of the described synthetic methods.



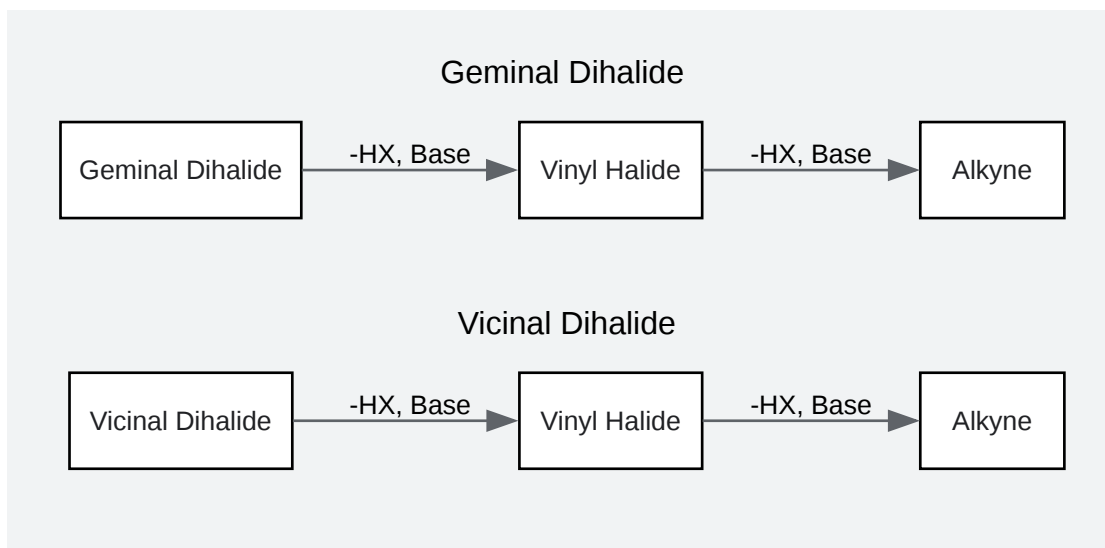
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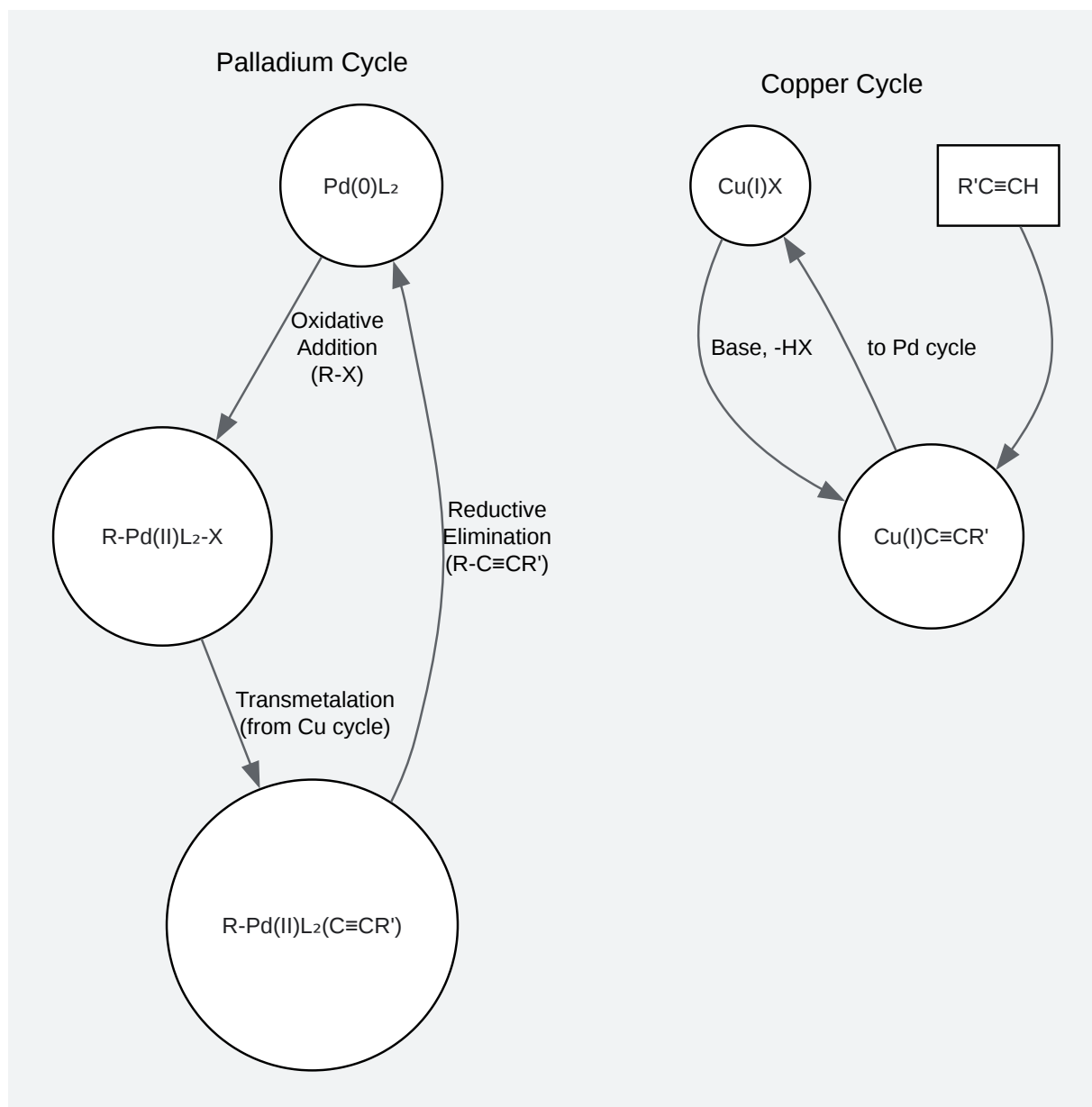
### Corey-Fuchs Reaction Workflow



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### Seyferth-Gilbert Homologation Pathway





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